molecular formula C16H14F2N2O B2986271 N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide CAS No. 2034312-59-7

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide

Cat. No.: B2986271
CAS No.: 2034312-59-7
M. Wt: 288.298
InChI Key: CZVVBXXWKVNERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzamide core linked to a 5-cyclopropylpyridin-3-ylmethyl group. The cyclopropane substituent on the pyridine ring may enhance lipophilicity, influencing bioavailability and target binding compared to chlorinated or fluorinated aryl counterparts .

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O/c17-13-2-1-3-14(18)15(13)16(21)20-8-10-6-12(9-19-7-10)11-4-5-11/h1-3,6-7,9,11H,4-5,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVVBXXWKVNERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is environmentally benign.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparison

The compound shares the 2,6-difluorobenzamide moiety with several urea-based insecticides and acaricides but differs in its substituent linkage (amide vs. urea) and aromatic group composition. Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Use
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide C17H14F2N2O (inferred) ~312.3 (calc.) 5-cyclopropylpyridin-3-ylmethyl Not specified
Diflubenzuron (Dimilin®) C14H9ClF2N2O2 310.68 4-chlorophenylurea Insecticide (chitin inhibitor)
Flucycloxuron (Andalin®) C25H20ClF2N3O3 508.90 4-((4-chlorophenyl)cyclopropylmethyleneaminooxy)phenyl Acaricide/Insecticide
Lufenuron (Match®) C17H8Cl2F8N2O3 511.15 2-chloro-4-(trifluoromethyl)phenoxy-2-fluorophenyl Insecticide (IGR)
Fluazuron C19H11Cl2F5N2O3 477.20 3-chloro-5-(trifluoromethyl)pyridinyloxy-4-chlorophenyl Veterinary insecticide
Key Observations:
  • Substituent Diversity : The target compound’s pyridine-linked cyclopropane is distinct from the chlorinated phenyl or pyridinyloxy groups in analogs. This may alter steric interactions with biological targets, such as insect chitin synthase or mite acetylcholinesterase .
  • Functional Group Impact : Urea derivatives (e.g., diflubenzuron) exhibit prolonged residual activity due to hydrogen bonding, whereas amide-based structures (e.g., the target compound) may have faster metabolic degradation .

Physicochemical and Environmental Properties

Property Target Compound (Inferred) Diflubenzuron Flucycloxuron
Water Solubility Low (amide group) 0.02 mg/L (25°C) <0.1 mg/L (20°C)
Lipophilicity (LogP) ~3.5 (estimated) 3.8 5.1
Environmental Hazard Not reported Marine pollutant (Yes) Marine pollutant (Likely)
Key Observations:
  • The target compound’s lower molecular weight and amide linkage may reduce environmental persistence compared to urea-based analogs like diflubenzuron, which is classified as a marine pollutant .

Regulatory and Toxicity Profiles

Compound Toxicity Class (WHO) Regulatory Status Key Concerns
Target Compound Not available Not reported Unknown ecotoxicity
Diflubenzuron III (Slightly toxic) EPA-registered (US) Aquatic toxicity
Flucycloxuron III Approved in EU (limited use) High bioaccumulation risk
Key Observations:
  • Diflubenzuron’s EPA registration underscores its established safety profile, whereas the target compound’s lack of data necessitates further ecotoxicological studies .
  • Flucycloxuron’s regulatory restrictions in the EU highlight the impact of substituents on environmental risk assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.